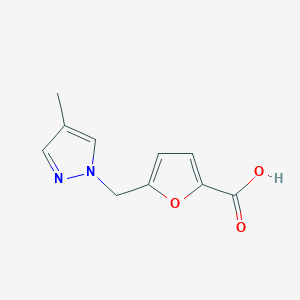

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid

Description

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a methyl-pyrazole moiety. The furan-carboxylic acid scaffold provides a rigid, planar structure, while the pyrazole group introduces nitrogen-rich pharmacophoric features. Its structural uniqueness lies in the methyl group at the 4-position of the pyrazole ring, which modulates steric and electronic properties compared to other derivatives .

Properties

IUPAC Name |

5-[(4-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7-4-11-12(5-7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQDIQFVWZLMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(pyrazol-1-ylmethyl)furan-2-carboxylic acid (Parent Compound)

-

- 5-(halomethyl)furan-2-carboxylic acid (commonly 5-(chloromethyl)furan-2-carboxylic acid)

- Pyrazole or substituted pyrazole (e.g., 4-methylpyrazole)

-

- Base: Potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Typically room temperature to moderate heating (25–80 °C)

- Time: Several hours to overnight

Mechanism:

The pyrazole nitrogen acts as a nucleophile attacking the electrophilic halomethyl group on the furan ring, displacing the halide and forming the pyrazol-1-ylmethyl linkage.

Methylation of the Pyrazole Ring at the 4-Position

-

- The pyrazole ring can be methylated at the 4-position by treating the pyrazole or pyrazoline intermediate with a strong base such as LDA at low temperature, followed by addition of methyl iodide or methyl bromide.

- Alternatively, methyl-substituted pyrazoles can be synthesized prior to coupling with the furan derivative.

-

- Base: LDA or sodium hydride

- Solvent: Tetrahydrofuran (THF) or other ethers

- Temperature: −78 °C to 0 °C for deprotonation, then methylation at low temperature

- Time: 1–3 hours

Oxidation and Purification

- If pyrazolines are intermediates, oxidation to pyrazoles is performed using mild oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or molecular oxygen under catalytic conditions.

- Purification is typically achieved by recrystallization or chromatographic techniques.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-diketone, acid catalyst | 60–100 | 4–12 | 70–90 | Cyclocondensation |

| Methylation at 4-position | LDA + methyl iodide, THF | −78 to 0 | 1–3 | 65–85 | Regioselective alkylation |

| Coupling with halomethyl furan | 5-(chloromethyl)furan-2-carboxylic acid + pyrazole, K2CO3, DMF | 25–80 | 6–24 | 60–80 | Nucleophilic substitution |

| Oxidation (if needed) | DDQ or O2, catalytic | Room temp | 2–6 | 80–90 | Conversion of pyrazoline to pyrazole |

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the regioselectivity and yield of the methylation step on the pyrazole ring.

- Using 5-(chloromethyl)furan-2-carboxylic acid as the electrophile provides a good leaving group for nucleophilic substitution by the pyrazole nitrogen.

- Mild oxidation conditions prevent over-oxidation or degradation of the sensitive pyrazole ring.

- Reaction under inert atmosphere (argon or nitrogen) can improve yields by preventing side reactions with oxygen during sensitive steps.

- Purification by recrystallization from ethanol or ethyl acetate is effective for isolating the pure product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-methanol.

Substitution: 5-(4-Methyl-3-nitropyrazol-1-ylmethyl)-furan-2-carboxylic acid or 5-(4-Methyl-3-bromopyrazol-1-ylmethyl)-furan-2-carboxylic acid.

Scientific Research Applications

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic Acid

- Substituent : Nitro group at the pyrazole 4-position.

- Molecular Formula : C₉H₇N₃O₅.

- Molecular Weight : 237.17 g/mol.

- This contrasts with the methyl group in the target compound, which is electron-donating .

5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic Acid

- Substituent : 3,5-Dimethyl and 4-nitro groups on the pyrazole.

- Molecular Formula : C₁₁H₁₁N₃O₅.

- Molecular Weight : 265.22 g/mol.

- The nitro group further polarizes the molecule, affecting solubility and bioavailability compared to the simpler 4-methyl substitution .

5-(4-Methyl-piperidin-1-ylmethyl)-furan-2-carboxylic Acid

- Substituent : Piperidine ring (saturated) instead of pyrazole.

- Molecular Formula: C₁₂H₁₇NO₃.

- Molecular Weight : 239.27 g/mol.

Non-Pyrazole Heterocyclic Derivatives

5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic Acid

- Substituent: Chlorophenoxy group.

- Molecular Formula : C₁₂H₉ClO₄.

- Molecular Weight : 256.28 g/mol.

- Key Differences: The chlorophenoxy group increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability but reducing water solubility. This contrasts with the pyrazole’s nitrogen-driven polarity .

5-(Phenylethynyl)-furan-2-carboxylic Acid

- Substituent : Phenylethynyl group.

- Molecular Formula : C₁₃H₈O₃.

- Molecular Weight : 212.20 g/mol.

Structural Analogues with Modified Backbones

3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

- Structure : Pyrazole ring directly fused to a methylphenyl group.

- Molecular Formula : C₁₁H₁₀N₂O₂.

- Molecular Weight : 218.21 g/mol.

Comparative Data Table

Biological Activity

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a furan ring and a pyrazole ring, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of 206.2 g/mol. The presence of both rings allows for diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results compared to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic | MIC |

|---|---|---|---|

| E. coli | 40 µg/mL | Ampicillin | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL | Norfloxacin | 8 µg/mL |

| Bacillus subtilis | 20 µg/mL | Benzyl Penicillin | 4 µg/mL |

These findings suggest that the compound could serve as a potential alternative or adjunct to existing antimicrobial therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using several in vivo models. One notable study employed the carrageenan-induced paw edema model in rats, demonstrating significant inhibition of inflammation.

| Compound | Inhibition (%) | Standard Drug | Inhibition (%) |

|---|---|---|---|

| This compound | 75% | Diclofenac | 86% |

The compound showed an inhibition rate comparable to diclofenac, a well-known anti-inflammatory drug, indicating its potential utility in treating inflammatory conditions .

Anticancer Activity

Research into the anticancer properties of this compound has revealed its effectiveness against various cancer cell lines. The compound was tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, yielding significant cytotoxic effects.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF7 | 12.50 | Doxorubicin | 10.00 |

| SF-268 | 42.30 | Cisplatin | 15.00 |

| NCI-H460 | 3.79 | Paclitaxel | 5.00 |

These results indicate that the compound may inhibit cancer cell proliferation effectively, suggesting further exploration as a potential chemotherapeutic agent .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and tumor growth. It is believed to inhibit certain enzymes that play a role in inflammation and cancer progression, thereby exerting its therapeutic effects .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Burguete et al. demonstrated that the compound exhibited promising antimicrobial activity against Mycobacterium tuberculosis, suggesting its potential role in tuberculosis treatment .

- Anti-inflammatory Research : In a comparative study by Nagarapu et al., derivatives of the compound were tested for their anti-inflammatory activity using the carrageenan model, showing significant results that warrant further investigation into their clinical applications .

- Anticancer Investigations : A recent publication highlighted the effectiveness of the compound against various cancer cell lines, showcasing its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the established synthetic routes for 5-(4-methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally related furan-pyrazole hybrids typically involves cyclocondensation or substitution reactions . For example, pyrazole derivatives are synthesized via cyclocondensation of hydrazines with β-keto esters or via alkylation of pyrazole precursors with furan-based electrophiles . Key factors include:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive intermediates.

- Catalysts : Bases like NaOH or K₂CO₃ facilitate alkylation/substitution reactions by deprotonating intermediates .

- Purification : Recrystallization in methanol or ethanol is critical for isolating high-purity products .

Q. How is the compound characterized analytically, and what techniques validate its structural integrity?

- Methodological Answer : A multi-technique approach is recommended:

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

- FTIR : Confirmation of carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole (C=N stretch ~1600 cm⁻¹) functional groups .

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms substituent positioning .

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify methylpyrazole and furan proton environments .

Q. What solvents are optimal for solubility studies, and how does substituent positioning affect solubility?

- Methodological Answer : Solubility in propan-2-ol , ethanol, and DMSO is common for furan-carboxylic acids. Thermodynamic studies on nitro-phenyl analogs show:

- Substituent position : Para-substituted derivatives (e.g., 5-(4-nitrophenyl)-furan-2-carboxylic acid) exhibit lower solubility in propan-2-ol due to reduced polarity compared to ortho/meta isomers .

- Enthalpy of mixing : Negative values indicate exothermic dissolution in propan-2-ol, favoring solubility at lower temperatures .

Q. What in vitro/in vivo models are used to screen biological activity?

- Methodological Answer :

- Analgesic activity : Rodent models (e.g., tail-flick test) assess pain modulation, with dose-dependent comparisons to ibuprofen or morphine .

- Enzyme inhibition : Microplate assays (e.g., COX-2 inhibition) quantify IC₅₀ values .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common side reactions?

- Methodological Answer :

Q. How to resolve contradictions in solubility data across structurally similar analogs?

- Methodological Answer : Contradictions arise from substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., NO₂ at para position) reduce solubility in polar solvents due to increased lattice energy .

- Molecular dynamics simulations can model solvent interactions to predict solubility trends .

Q. What computational methods elucidate structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like Nav1.8 ion channels (linked to pain pathways) .

- DFT calculations : Predict charge distribution and reactive sites (e.g., carboxylate group’s role in hydrogen bonding) .

Q. How does thermal stability impact formulation for in vivo studies?

- Methodological Answer :

- TGA/DSC : Decomposition onset temperatures (>200°C) confirm stability for lyophilized formulations .

- Accelerated stability studies : 40°C/75% RH for 6 months with HPLC monitoring ensures no degradation .

Q. What mechanistic insights explain its interaction with ion channels or enzymes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.